N-(1,3-benzodioxol-5-ylmethyl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide
Description
Properties
CAS No. |
422287-88-5 |
|---|---|
Molecular Formula |
C20H18BrN3O4S |
Molecular Weight |
476.35 |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide |
InChI |
InChI=1S/C20H18BrN3O4S/c21-13-4-5-15-14(9-13)19(26)24(20(29)23-15)7-1-2-18(25)22-10-12-3-6-16-17(8-12)28-11-27-16/h3-6,8-9H,1-2,7,10-11H2,(H,22,25)(H,23,29) |
InChI Key |
VRSOVINVVCTIHV-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide is a complex organic compound with notable biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C24 H18 Br N3 O4 S |
| Molecular Weight | 524.39 g/mol |
| SMILES | C(c1ccc2c(c1)OCO2)NC(c1ccc(CN2C(c3cc(ccc3NC2=S)[Br])=O)cc1)=O |
| LogP | 4.709 |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 68.847 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinazolinone-based hybrids, including derivatives like this compound. These compounds have been shown to inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Tyrosine Kinase : Quinazolinone derivatives often serve as selective inhibitors of tyrosine kinases, which play a crucial role in cancer cell proliferation and survival. For example, compounds in this class have demonstrated IC50 values ranging from 0.36 to 40.90 μM against the MDA-MB-231 breast cancer cell line .
- Molecular Docking Studies : Molecular docking analyses suggest that these compounds can effectively bind to target proteins involved in cancer progression, thereby inhibiting their activity. The binding affinities correlate with the observed cytotoxic effects in vitro .
Antimicrobial Activity
The compound also exhibits antimicrobial properties, particularly against gram-positive bacteria and fungi:
- Microbial Assays : Studies indicate that certain quinazolinone-sulfonamide hybrids show significant antimicrobial activity against bacterial strains such as Staphylococcus aureus and fungal species like Aspergillus niger. The presence of halogenated substituents enhances their efficacy .
- Structure-Activity Relationship (SAR) : SAR analyses reveal that modifications to the quinazolinone scaffold can lead to increased antimicrobial potency, particularly when bulky groups are present at specific positions on the molecule .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, this compound has been explored for its anti-inflammatory properties:
- COX Inhibition : Compounds in this class have shown potential as COX inhibitors, which are critical in mediating inflammatory responses. The presence of specific functional groups can enhance selectivity for COX isoforms .
Case Studies
Several case studies illustrate the biological activity of this compound:
- Study on Anticancer Activity : A study evaluated the effects of a series of quinazolinone derivatives on MDA-MB-231 cells, revealing that the most potent compounds had IC50 values significantly lower than those of standard chemotherapeutic agents .
- Antimicrobial Efficacy Testing : In a comparative study of various quinazolinone derivatives, one compound exhibited superior antibacterial activity against multiple strains compared to traditional antibiotics, highlighting the potential for developing new antimicrobial agents based on this scaffold .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity :
- The target compound’s bromo substituent increases its lipophilicity (XlogP ~3.1) compared to the morpholinyl-sulfanyl analog (XlogP 2.6) . The morpholine group introduces polarity, reducing logP.
- The NB compound’s nitroso and hydroxymethyl groups further lower logP (~1.8), enhancing aqueous solubility for bioadhesive applications .
Hydrogen Bonding and Solubility :
- The target compound’s sulfanylidene and benzodioxol groups contribute to a high polar surface area (~160 Ų), favoring solubility but limiting membrane permeability.
- NB’s lower polar surface area (~120 Ų) balances solubility with adhesion properties in bioadhesive formulations .
Functional Group Reactivity: The sulfanylidene (C=S) group in the target compound may enhance metal-binding or redox activity compared to the thioether (C-S-C) in the analog. NB’s nitroso group (-NO) is redox-active, enabling crosslinking in bioadhesives .
Q & A
Q. Table 1: Key Synthesis Steps
| Step | Reaction Type | Key Reagents/Techniques | Reference |
|---|---|---|---|
| 1 | Cyclization | Ammonium persulfate (APS) for radical initiation | |
| 2 | Coupling | Flow reactor for controlled oxidation | |
| 3 | Sulfur insertion | DBU-mediated stabilization |
How can researchers confirm the structural integrity of this compound?
Methodological Answer:
Characterization requires a combination of analytical techniques:
- Mass spectrometry (MS): Confirm molecular weight (e.g., monoisotopic mass ~722.37 Da) and fragmentation patterns .
- Nuclear Magnetic Resonance (NMR): Assign peaks for the benzodioxole (δ 5.9–6.2 ppm) and quinazoline (δ 7.5–8.5 ppm) protons .
- X-ray crystallography: Resolve the sulfanylidene and bromo substituent positions in solid-state structures, as done for similar triazole derivatives .
What stability considerations are critical for storage and handling?
Methodological Answer:
- Storage conditions: Store at –20°C under inert gas (argon) to prevent oxidation of the sulfanylidene group, as recommended for sulfonamide analogs .
- Light sensitivity: Protect from UV exposure due to the bromo-substituted quinazoline core, which may degrade under prolonged light .
Advanced Research Questions
How can contradictory data on the compound’s reactivity be resolved?
Methodological Answer:
- Design of Experiments (DoE): Use factorial designs to isolate variables (e.g., temperature, solvent polarity) affecting sulfanylidene stability .
- Statistical modeling: Apply ANOVA to reconcile discrepancies in reaction yields reported across studies .
- In situ monitoring: Employ Raman spectroscopy or HPLC to track intermediate formation and degradation pathways .
What strategies optimize yield in multi-step synthesis?
Methodological Answer:
- Flow chemistry: Continuous flow systems reduce side reactions in bromo-quinazoline formation, improving yield by 15–20% compared to batch methods .
- Microwave-assisted synthesis: Accelerate cyclization steps (e.g., benzodioxole coupling) while maintaining regioselectivity .
- Catalyst screening: Test palladium/copper catalysts for Suzuki-Miyaura coupling of the bromo-substituted intermediate .
Q. Table 2: Optimization Parameters
What in vitro assays are suitable for studying its biological mechanism?
Methodological Answer:
- Kinase inhibition assays: Test activity against tyrosine kinases, given structural similarities to quinazoline-based inhibitors (e.g., EGFR targeting) .
- Cytotoxicity profiling: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values, with positive controls like doxorubicin .
- Molecular docking: Simulate interactions with ATP-binding pockets using AutoDock Vina, validated by X-ray co-crystallography data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
